molecular formula C16H26N4O4S B3274117 N,N-Dimethyl-p-phenylenediamine hemisulfate CAS No. 60160-75-0

N,N-Dimethyl-p-phenylenediamine hemisulfate

Cat. No. B3274117
CAS RN: 60160-75-0
M. Wt: 370.5 g/mol
InChI Key: OEFKZSLRFKGZAA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-phenylenediamine (DPD, DMPD) is an aromatic amine mainly used as an intermediate to produce dyes . It is also used in free chlorine colorimetric analysis as it reacts with Hypochlorous acid and Hypochlorite ions, acquiring a pinkish color that can be quantitatively related to the concentration of those substances .


Molecular Structure Analysis

The molecular formula of N,N-Dimethyl-p-phenylenediamine is (CH3)2NC6H4NH2 . The molecular weight is 136.19 . The InChI key is BZORFPDSXLZWJF-UHFFFAOYSA-N .


Chemical Reactions Analysis

N,N-Dimethyl-p-phenylenediamine undergoes an oxidation reaction with H2O2 in the presence of an iron (III) catalyst. This reaction has been used for the spectrophotometric detection of trace quantities of iron (III) . Cyclovoltammetric studies have been conducted to evaluate the electrochemical oxidation of DMPD at various pH. DMPD on oxidation under basic conditions has been reported to undergo hydrolytic decomposition .


Physical And Chemical Properties Analysis

N,N-Dimethyl-p-phenylenediamine is a solid substance with a boiling point of 262 °C (lit.) and a melting point of 34-36 °C (lit.) . It is soluble in water .

Mechanism of Action

N,N-Dimethyl-p-phenylenediamine is used in free chlorine colorimetric analysis as it reacts with Hypochlorous acid and Hypochlorite ions, acquiring a pinkish color that can be quantitatively related to the concentration of those substances .

Safety and Hazards

N,N-Dimethyl-p-phenylenediamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed and toxic in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

N,N-Dimethyl-p-phenylenediamine may be used for the preparation of molecular compounds with tetracyano-p-quinodimethane (TCNQ). Polarized absorption spectra of these molecular compounds were investigated . It is also used to investigate the role of H2S in cardioprotection induced by ischemic preconditioning in rat heart, in spectrophotometric determination of gold (III) in gold-pharmaceuticals such as sodium aurothimaleate and auranofin .

properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12N2.H2O4S/c2*1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h2*3-6H,9H2,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFKZSLRFKGZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99-98-9 (Parent)
Record name N,N-Dimethyl-p-phenylenediamine hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060160750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40886385
Record name N,N-Dimethyl-1,4-benzenediamine, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-p-phenylenediamine hemisulfate

CAS RN

60160-75-0
Record name N,N-Dimethyl-p-phenylenediamine hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060160750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-1,4-benzenediamine, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylbenzene-1,4-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYL-P-PHENYLENEDIAMINE HEMISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z78747DN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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